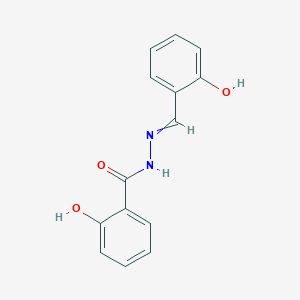

Salicylidene salicylhydrazide

Overview

Description

Salicylidene salicylhydrazide is a synthetic organic compound . It is also known by other synonyms such as salicylaldehyde salicyloylhydrazone and salicylic salicylidenehydrazide .

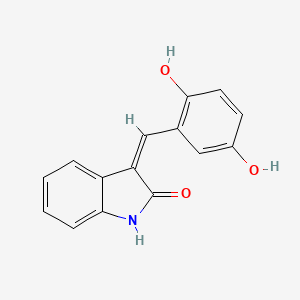

Molecular Structure Analysis

The molecular formula of Salicylidene salicylhydrazide is C14H12N2O3 . It has a molecular weight of 256.26 . The compound contains a total of 32 bonds, which include 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, and 1 aromatic hydroxyl .Chemical Reactions Analysis

While specific chemical reactions involving Salicylidene salicylhydrazide are not detailed in the search results, it’s known that the compound interacts with threonine 255 located within the transmembrane domain 1 and isoleucine 308 located extracellularly of the GABA A receptors with β1 subunit .Physical And Chemical Properties Analysis

Salicylidene salicylhydrazide is an off-white solid . It is soluble in DMSO but insoluble in water . It has a density of 1.318g/cm3 .Scientific Research Applications

Toxicological Effects on Male Reproductive System

- Summary of Application: Salicylidene salicylhydrazide (SCS) was evaluated for any possible toxicological effects on the male reproductive system in Albino male BALB/c mice .

- Methods of Application: Male BALB/c mice were daily administered with SCS at 5, 25, and 50 mg/kg for 7 and 14 days .

- Results: The body and testes weights showed that the various doses of SCS have no substantial effects after 7 and 14 days . However, after 14 days, the 50 mg/kg dose of SCS was associated with vacuolization and loosening of germinal epithelium .

Anticancer Potential

- Summary of Application: Salicylidene salicylhydrazide has a strong cancer cell damaging potential as it strongly inhibited the growth of human colon adenocarcinoma cells .

- Results: Its inhibitory anticancer potential (IC 50) was observed .

Treatment of Chemotherapy-Associated Peripheral Neuropathy

- Summary of Application: The antinociceptive efficacy of salicylidene salicylhydrazide (SSH) in chemotherapy-induced peripheral neuropathy (CIPN) was investigated .

- Methods of Application: SSH was tested in the mouse models of oxaliplatin, paclitaxel, and vincristine associated established neuropathic nociceptive paradigms .

- Results: SSH (50 and 75 mg/kg) significantly suppressed the expression of CIPN-induced established neuropathic allodynia and hyperalgesia and the anti-neuropathic effects were equipotent to gabapentin .

GABAA Receptor-Mediated Cell Signaling Studies

- Summary of Application: Salicylidene salicylhydrazide may be used in GABAA receptor-mediated cell signaling studies .

Inhibition of β1-containing GABAA Receptors

- Summary of Application: Salicylidene salicylhydrazide (SCS) is a potent, allosteric, and selective inhibitor of β1-containing GABAA receptors .

- Methods of Application: The inhibitory effect of SCS was measured using whole-cell patch clamp .

- Results: SCS produced a concentration-dependent inhibition of GABA EC 20 currents recorded from Ltk - cells expressing α2β1γ1θ, α2β1γ1, and α1β1γ2s receptors . The IC50 of SCS against α2β1γ1θ was 32 nM as measured by VIPR .

Antinociceptive Activity

- Summary of Application: Salicylidene salicylhydrazide (SSH) has been shown to have antinociceptive activity against tonic, phasic, and capsaicin-elicited nociception .

- Methods of Application: SSH was tested in mouse models of tonic, phasic, and capsaicin-elicited nociception .

- Results: SSH (10-75 mg/kg) strongly suppressed the expression of acetic acid-induced tonic visceral nociception, formalin-induced biphasic nociception, and acute phasic thermal nociception . SSH selectively antagonized the capsaicin-elicited nociceptive behavior .

Chelator of Metal Ions

Antinociceptive Activity Against Tonic, Phasic and Capsaicin Nociception

- Summary of Application: SCS was evaluated for its antinociceptive activity against tonic, phasic and capsaicin nociception .

- Methods of Application: SCS was tested in mouse models of tonic, phasic, and capsaicin nociception .

- Results: SCS (10-75 mg/kg) produced a significant protection on tonic, phasic and capsaicin nociception in a dose-dependent manner .

Safety And Hazards

properties

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCYEZUIYGPHDJ-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062919 | |

| Record name | Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylidene salicylhydrazide | |

CAS RN |

3232-36-8 | |

| Record name | Chel 180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxybenzylidene)salicylohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)

![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)